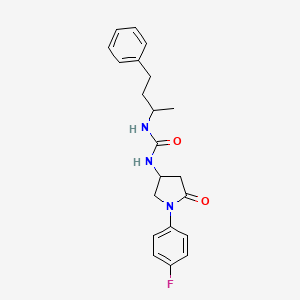![molecular formula C16H14O6 B2993137 Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate CAS No. 288154-70-1](/img/structure/B2993137.png)
Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound with the molecular formula C16H14O6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the furobenzofuran core, followed by esterification to introduce the dimethyl ester groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines .
Applications De Recherche Scientifique
Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism by which Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding, which are crucial for its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Diethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate
- 2,6-Dimethylfuro 2,3-fbenzofuran-3,7-dicarboxylic acid
Uniqueness
What sets Dimethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate apart is its specific structural configuration, which imparts unique chemical properties and biological activities. Its dimethyl ester groups, for instance, can influence its solubility and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-7-13(15(17)19-3)9-5-12-10(6-11(9)21-7)14(8(2)22-12)16(18)20-4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHYQYNYQCHBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
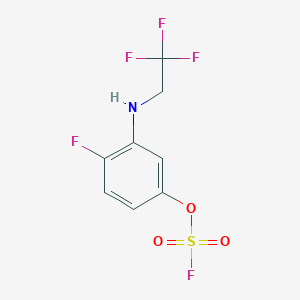
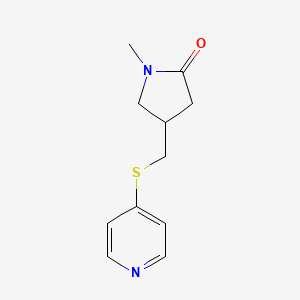
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3-ethoxypiperidin-1-yl)propan-1-one](/img/structure/B2993060.png)
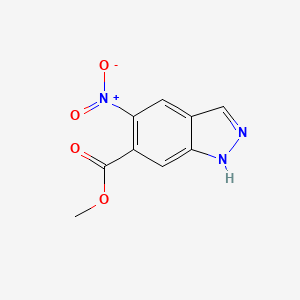
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2993062.png)
![6-Cyclopropyl-3-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2993064.png)
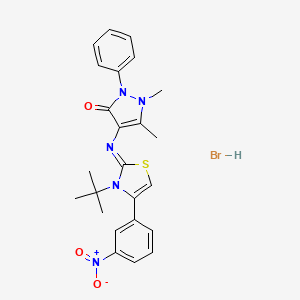
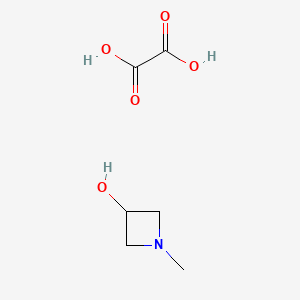
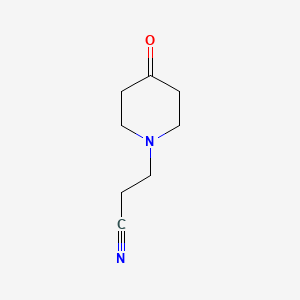
![Ethyl 1-(4-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2993069.png)
![1,7-Dimethyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
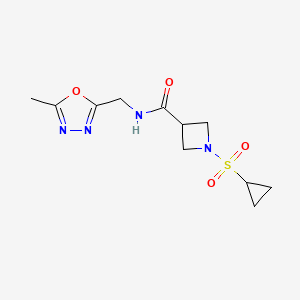
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2993073.png)
